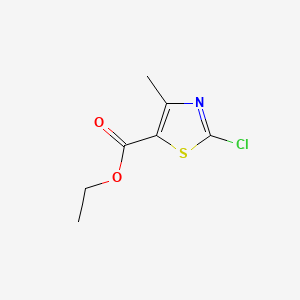

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

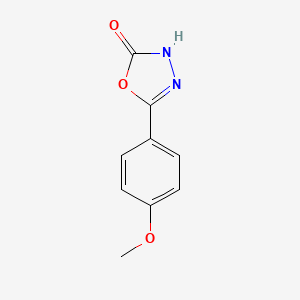

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . It is also an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .

Application in Antibacterial and Antifungal Research

This compound has been used in the synthesis of Schiff bases, which have shown diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . In particular, compounds synthesized from it showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed maximum antifungal potential against Candida glabrata .

Application in Corrosion Inhibition

Ethyl 2-chloro-4-methylthiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution . The efficiency of this compound as a corrosion inhibitor increased with the increase in inhibitor concentration and temperature .

Application in Drug Development

Thiazole derivatives, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have found broad application in drug development for the treatment of various conditions . For instance, they have been used in the development of drugs for inflammation and hypertension .

Application in Antiviral Research

Thiazole derivatives have also been used in the development of antiviral drugs . For example, they have been used in the synthesis of anti-HIV drugs .

Application in Neurological Disorders

Compounds containing a thiazole moiety, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have been used in the treatment of neurological disorders. For instance, Pramipexole, which contains a 2-amino-thiazole moiety, has been used in the treatment of Parkinson’s disease . Similarly, Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease .

Application in Material Science

This compound can be used in the field of material science. It can be used as a building block in the synthesis of more complex molecules for the development of new materials .

Application in Environmental Science

In environmental science, this compound can be used in studies related to its environmental fate and transport, as well as its effects on various environmental systems .

Application in Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for the calibration of analytical instruments, or as a reagent in the development of new analytical methods .

Application in Agricultural Chemistry

In agricultural chemistry, this compound can be used in the synthesis of new pesticides or herbicides. It can also be used in studies related to its effects on various agricultural systems .

Application in Food Science

In food science, this compound can be used in studies related to its presence in various food products, its effects on food quality and safety, and its potential uses as a food additive .

Application in Pharmaceutical Research

In pharmaceutical research, this compound can be used in the synthesis of new drugs or as an intermediate in the synthesis of pharmaceuticals .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

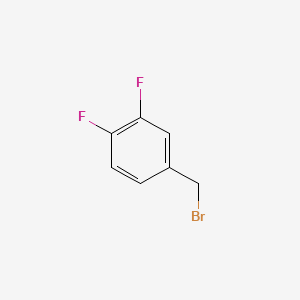

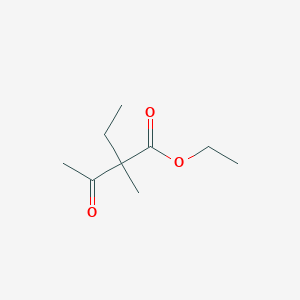

Synthesis routes and methods I

Procedure details

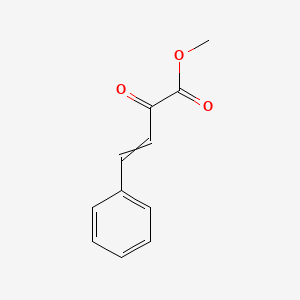

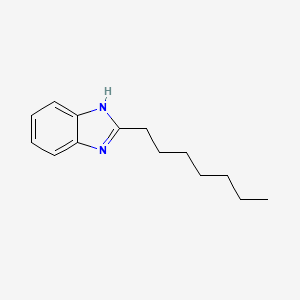

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)